molecular formula C15H13NO2S2 B2521174 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide CAS No. 2097858-65-4

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2521174
CAS No.: 2097858-65-4
M. Wt: 303.39
InChI Key: LGEDSXJUGORWNN-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide is a heterocyclic amide derivative featuring a central ethyl group substituted with both furan-2-yl and thiophen-3-yl moieties, linked to a thiophene-2-carboxamide group. Its molecular formula is C₁₅H₁₂N₂O₂S₂, with a molecular weight of 340.4 g/mol (estimated from analogs in –12). The compound’s structure combines aromatic thiophene and furan rings, which confer unique electronic and steric properties. While specific physicochemical data (e.g., melting point, solubility) are unavailable, analogs suggest moderate polarity due to the presence of sulfur and oxygen heteroatoms, influencing solubility in organic solvents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(14-4-2-7-20-14)16-9-12(11-5-8-19-10-11)13-3-1-6-18-13/h1-8,10,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEDSXJUGORWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:

    Condensation Reactions: Utilizing furan and thiophene derivatives, condensation reactions can form the core structure.

    Cyclization Reactions: These reactions help in forming the thiophene rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the rings. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan and thiophene rings facilitate interactions with various biological molecules, potentially affecting pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: The target compound lacks electron-withdrawing groups (e.g., nitro, cyano) present in analogs like N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and N-(2-Nitrophenyl)thiophene-2-carboxamide . This may reduce electrophilicity, impacting reactivity or biological interactions.

Heterocycle Positioning :

  • Thiophene-3-yl vs. thiophene-2-yl substitution (e.g., vs. Target) alters steric bulk and electronic distribution. Thiophen-3-yl may reduce π-stacking efficiency compared to thiophen-2-yl due to asymmetric ring orientation .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise control to couple both furan and thiophene groups to the ethyl backbone, contrasting with simpler analogs like N-(2-Nitrophenyl)thiophene-2-carboxamide, which involves a single amide bond formation .

Crystallographic and Interaction Analysis

  • Dihedral Angles : In N-(2-Nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence molecular packing . The target compound’s furan-thiophene combination may create larger angles, reducing crystalline stability.
  • Intermolecular Interactions : Weak C–H···O/S interactions dominate in thiophene carboxamides , but the target’s furan ring could introduce stronger C–H···O interactions, altering crystal morphology.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and a carboxamide functional group. Its molecular formula is C13H12N2O2S3C_{13}H_{12}N_2O_2S_3, with a molar mass of approximately 284.43 g/mol. The presence of these heterocyclic structures contributes to its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC₁₃H₁₂N₂O₂S₃
Molar Mass284.43 g/mol
Functional GroupsFuran, Thiophene, Carboxamide

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It could modulate the activity of receptors related to neurotransmission or cellular signaling.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting potential anticancer properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains. For instance, derivatives containing furan and thiophene moieties have demonstrated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings highlight the potential of this compound as an antimicrobial agent.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties through mechanisms such as:

  • Cell Cycle Arrest : Inhibiting cell division in cancerous cells.
  • Apoptosis Induction : Triggering programmed cell death in tumor cells.

A study on similar thiophene derivatives reported IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of thiophene derivatives against various bacterial strains.
    • Results indicated that compounds similar to this compound displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against resistant strains .
  • Anticancer Activity Study :
    • A series of experiments assessed the cytotoxic effects of thiophene-based compounds on human cancer cell lines.
    • The results showed that certain derivatives induced apoptosis in breast cancer cells, with IC50 values below 10 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with coupling thiophene-2-carboxylic acid derivatives with furan- and thiophene-containing amines. Key steps include:

  • Amide bond formation : Reacting thiophene-2-carbonyl chloride with a substituted ethylamine intermediate under reflux in solvents like acetonitrile or dichloromethane .
  • Intermediate purification : Flash column chromatography or recrystallization is used to isolate intermediates .
  • Optimization : Temperature control (e.g., reflux at 80–100°C) and catalysts (e.g., triethylamine) improve yields (~60–80%) while minimizing side reactions .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : Assigning peaks for furan (δ 6.3–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and amide protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 319.39 for C₁₅H₁₃NO₃S₂) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using software like SHELXL .

Q. What are the primary chemical properties influencing its reactivity?

  • Methodological Answer : Key properties include:

  • Electrophilic substitution : The thiophene ring undergoes halogenation or nitration at the α-position due to electron-rich sulfur .
  • Hydroxyl group reactivity : The hydroxyethyl moiety participates in oxidation (e.g., to ketones) or esterification reactions .
  • Amide hydrolysis : Acidic/basic conditions cleave the carboxamide bond, requiring stability assays for biological applications .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to assess redox activity and charge distribution across heterocycles .
  • Molecular docking : Simulates binding affinities (e.g., ΔG = -8.2 kcal/mol) with enzymes like cyclooxygenase-2, guided by PubChem descriptors (e.g., topological polar surface area = 85 Ų) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP = 2.8) to prioritize derivatives for in vivo testing .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Dose-response standardization : Use uniform assay conditions (e.g., 72-hour incubation in MTT assays) to compare cytotoxicity across studies .
  • Metabolite profiling : LC-MS identifies active metabolites that may explain discrepancies in potency .
  • Structural analogs : Test derivatives (e.g., replacing thiophen-3-yl with thiophen-2-yl) to isolate structure-activity relationships .

Q. How are enantiomers resolved if the compound exhibits chirality?

  • Methodological Answer :

  • Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers (e.g., α = 1.2) .
  • Circular dichroism (CD) : Confirms absolute configuration by matching experimental spectra to DFT-simulated curves .
  • Crystallographic refinement : SHELXL refines Flack parameters to assign R/S configurations .

Q. What experimental designs mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Flow chemistry : Enhances heat/mass transfer, reducing side reactions (e.g., polymerization) during amide coupling .
  • In situ monitoring : ReactIR tracks intermediate formation to optimize reaction halting points .
  • Green solvents : Substitute dimethylformamide with cyclopentyl methyl ether to improve yield (85% vs. 70%) and reduce toxicity .

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